molecular formula C23H29ClN2OS B085959 Xanthiol CAS No. 14008-71-0

Xanthiol

Cat. No.: B085959
CAS No.: 14008-71-0
M. Wt: 417.0 g/mol
InChI Key: VQLAZPRVCPICCQ-UHFFFAOYSA-N
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Description

Xanthiol, also known as xanthinol, is a potent water-soluble derivative of niacin. It is primarily used in dietary supplements to enhance brain metabolism and increase energy levels. This compound is known for its vasodilatory properties, which allow it to increase blood flow in the brain, thereby improving memory function, concentration, and awareness .

Preparation Methods

Synthetic Routes and Reaction Conditions: Xanthiol is synthesized from theophylline, a methylxanthine derivative. The synthesis involves the reaction of theophylline with nicotinic acid (niacin) to form xanthinol nicotinate. This reaction typically occurs under controlled conditions to ensure the purity and efficacy of the final product .

Industrial Production Methods: In industrial settings, this compound is produced through a series of chemical reactions involving theophylline and nicotinic acid. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form. The production process is designed to meet stringent quality standards to ensure the safety and effectiveness of this compound .

Chemical Reactions Analysis

Types of Reactions: Xanthiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Xanthiol has a wide range of scientific research applications, including:

Mechanism of Action

Xanthiol exerts its effects by increasing glucose metabolism in the brain, leading to an elevated production of adenosine triphosphate (ATP). This increase in ATP enhances cell metabolism and oxygen supply, improving cognitive functions such as memory and concentration. This compound’s vasodilatory properties also contribute to its effectiveness by increasing blood flow in the brain .

Biological Activity

Xanthiol, a derivative of niacin (vitamin B3), is primarily recognized for its biological activities, particularly its vasodilatory effects and potential therapeutic applications in various medical conditions. This article delves into the biological activity of this compound, summarizing key research findings, clinical studies, and its mechanisms of action.

Chemical Structure and Properties

This compound, also known as xantinol nicotinate, is a water-soluble compound that exhibits significant pharmacological properties. Its structure allows it to easily penetrate cell membranes, enhancing its bioavailability and therapeutic efficacy. The compound is classified as a peripheral vasodilator, which means it expands blood vessels and improves blood flow.

The biological activity of this compound can be attributed to several mechanisms:

  • Vasodilation : this compound promotes the dilation of peripheral blood vessels, which reduces vascular resistance and enhances blood flow to tissues.
  • Improvement of Microcirculation : By increasing erythrocyte flexibility and reducing blood viscosity, this compound enhances microcirculation in various tissues, including the retina and peripheral limbs.
  • Inhibition of Platelet Aggregation : this compound exhibits antiplatelet effects, which may contribute to its protective role in cardiovascular health.

Clinical Applications

This compound has been investigated for its efficacy in treating several medical conditions:

  • Peripheral Vascular Disease : Clinical studies have demonstrated that this compound can significantly improve symptoms in patients with peripheral vascular disease. For instance, a study reported improvements in ankle-brachial index (ABI) measurements after treatment with this compound, indicating enhanced blood flow (p < 0.01) .
  • Oral Submucous Fibrosis : In a randomized controlled trial involving patients with oral submucous fibrosis, intralesional injections of this compound nicotinate resulted in significant improvements in mouth opening and reduction of burning sensations compared to saline injections (p < 0.001) .
  • Retinal Ischemia : Research indicates that this compound can improve microcirculation in retinal vessels and inhibit platelet aggregation, suggesting potential applications in treating ischemic retinal conditions .

Efficacy in Peripheral Vascular Disease

A study involving 60 patients with chronic lower limb ischemia assessed the impact of this compound on claudication distance and ABI. The results indicated significant improvements after three months of treatment:

ParameterBaselineAfter Treatmentp-value
Claudication DistanceVariedIncreased<0.001
Ankle-Brachial Index (ABI)VariedImproved<0.01

This demonstrates this compound's potential as an effective treatment for improving vascular health in patients with peripheral artery disease .

Memory Enhancement

In cognitive studies, this compound has shown promise in improving memory function among different age groups. A controlled trial compared its effects with a placebo, revealing statistically significant enhancements in memory performance (p < 0.05) .

Case Studies

  • Case Study on Retinal Health :
    A patient suffering from non-arteritic ischemic optic neuropathy was treated with this compound nicotinate. Post-treatment evaluations showed notable improvements in visual acuity and retinal blood flow metrics.
  • Case Study on Chronic Ischemia :
    A cohort of diabetic patients treated with this compound showed marked improvements in claudication distances and ABI values over a three-month period, reinforcing its utility as a therapeutic agent for chronic limb ischemia .

Properties

IUPAC Name

3-[4-[3-(2-chloro-9H-thioxanthen-9-yl)propyl]piperazin-1-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN2OS/c24-18-8-9-23-21(17-18)19(20-5-1-2-7-22(20)28-23)6-3-10-25-12-14-26(15-13-25)11-4-16-27/h1-2,5,7-9,17,19,27H,3-4,6,10-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLAZPRVCPICCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30930700
Record name 3-{4-[3-(2-Chloro-9H-thioxanthen-9-yl)propyl]piperazin-1-yl}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14008-71-0
Record name Xanthiol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{4-[3-(2-Chloro-9H-thioxanthen-9-yl)propyl]piperazin-1-yl}propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XANTHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDW4J03B3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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